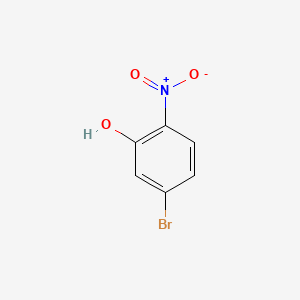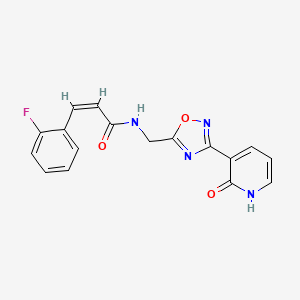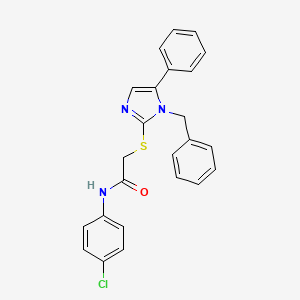![molecular formula C28H22N4O3S B2992074 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394229-70-0](/img/structure/B2992074.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system consisting of benzene and imidazole . It also contains an indoline group, which is a bicyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzimidazole ring attached to a phenyl group, which is in turn attached to a benzamide group. Additionally, there is an indoline group attached to a sulfonyl group . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. The benzimidazole and indoline groups are aromatic and thus relatively stable, but they could potentially undergo electrophilic substitution reactions . The sulfonyl and benzamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Applications
The compound's derivatives have been studied for their antimicrobial and antiproliferative activities. For instance, derivatives synthesized from N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown significant in vitro antibacterial and antifungal activities. These compounds have also demonstrated promising antiproliferative activity against various cancer cell lines, including human colon cancer, murine leukemia, and breast cancer, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).
Catalytic and Synthetic Applications
The chemical structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. These compounds serve as precursors in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, which are of significant interest in the development of new pharmaceuticals and materials (Elmagd et al., 2017).
Anticancer Activity
Research has identified novel compounds with significant anticancer activities. For example, certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones analogs demonstrated remarkable antitumor activity against a variety of cancer cell lines. These findings support the potential of these compounds as leads for the development of new anticancer therapies (Alafeefy et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
TCMDC-125713, also known as N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide or N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with TCMDC-125713 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing pathway in Plasmodium falciparum. This disruption of RNA splicing impairs the parasite’s ability to produce essential proteins, thereby inhibiting its survival and proliferation .
Pharmacokinetics
The compound’s potency and selectivity for pfclk3, as well as its covalency, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of PfCLK3 by TCMDC-125713 leads to impaired RNA splicing in Plasmodium falciparum, disrupting the production of essential proteins. This results in the death of the parasite, thereby exerting an antimalarial effect .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the compound’s stability, efficacy, and mode of action
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-28(29-22-13-9-20(10-14-22)27-30-24-6-2-3-7-25(24)31-27)21-11-15-23(16-12-21)36(34,35)32-18-17-19-5-1-4-8-26(19)32/h1-16H,17-18H2,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGMJZOWUVJAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
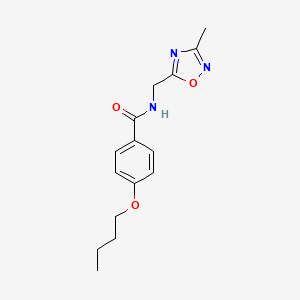
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
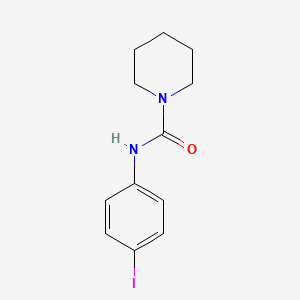
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
